Potassium chloromethyltrifluoroborate
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Overview
Description
Potassium chloromethyltrifluoroborate is a versatile organoboron compound with the molecular formula CH₂BClF₃K and a molecular weight of 156.38 g/mol . This compound belongs to the class of organotrifluoroborates, which are known for their stability and unique reactivity patterns. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon and carbon-heteroatom bonds efficiently .
Mechanism of Action
Mode of Action
Potassium chloromethyltrifluoroborate is known for its role in coupling reactions . It has been used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It also plays a significant role in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .
Biochemical Pathways
It has been incorporated into a number of diverse applications, including as precursors for difluoroboranes and intermediates for synthetic pathways .
Pharmacokinetics
, which suggests that it may have favorable pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of new chemical bonds through coupling reactions . This has led to its use in the synthesis of a wide range of chemical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. , suggesting that it is relatively resistant to environmental changes.
Biochemical Analysis
Cellular Effects
The cellular effects of Potassium chloromethyltrifluoroborate are not well-studied. Potassium ions are critical for many cellular processes, including nerve signal function, muscle contraction, regulation of heartbeat and blood pressure, and movement of nutrients into cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to participate in synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium chloromethyltrifluoroborate can be synthesized through the reaction of chloromethylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt . Another method involves the reaction of pyrrole, pyrazole, or indole with this compound in the presence of potassium hexamethyldisilazide (KHMDS) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically produced in crystalline form, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions: Potassium chloromethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, and thioethers.
Cross-Coupling Products: The major products are typically biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Potassium chloromethyltrifluoroborate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Potassium trifluoroborate: Another organotrifluoroborate with similar stability and reactivity patterns.
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity due to the phenyl group.
Uniqueness: Potassium chloromethyltrifluoroborate is unique due to its chloromethyl group, which provides additional reactivity options in substitution reactions. This makes it a versatile reagent in organic synthesis, offering more functionalization possibilities compared to other trifluoroborates .
Properties
IUPAC Name |
potassium;chloromethyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWKRWAPHPRAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BClF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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